1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
CAS No.:
Cat. No.: VC14624019
Molecular Formula: C18H25BrN2
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25BrN2 |
|---|---|
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C18H25BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2 |
| Standard InChI Key | IXBNXMFMQRXNFB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br |
Introduction
1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. It features a piperazine ring, which is a cyclic structure containing two nitrogen atoms in a six-membered ring. This compound is specifically substituted with a 3-bromobenzyl group and a cyclohex-3-en-1-ylmethyl group, contributing to its unique chemical and biological properties.
Synthesis and Chemical Reactions
The synthesis of 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves multi-step organic reactions. These processes require specific reagents such as bases for deprotonation and solvents that facilitate the reaction conditions. Parameters like temperature, reaction time, and purification methods (e.g., chromatography) are crucial for achieving high yields of the desired compound.
Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Comparison with Similar Compounds
Several compounds share structural features with 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine. For example:
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1-(4-Bromobenzyl)-4-(cyclohexen-1-ylmethyl)piperazine: Similar piperazine core but with a different bromobenzyl position, which may affect biological activity.
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1-(3-Chlorobenzyl)-4-(cyclohexen-1-ylmethyl)piperazine: Chlorine instead of bromine, potentially altering reactivity and binding properties.
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4-(Cyclohexen-1-methyl)piperazine: Lacks aromatic substitution, leading to a simpler structure and possibly different interaction profiles.
Future Research Directions
Research into 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine continues to explore its full potential within medicinal chemistry and related disciplines. Detailed studies on its pharmacodynamics and pharmacokinetics are necessary to understand its therapeutic applications fully.
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